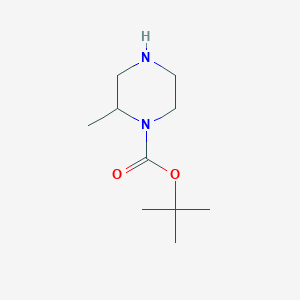
1,2-Distearoyl-sn-glycéro-3-phosphoéthanolamine
Vue d'ensemble
Description
La 1,2-distéaroyl-sn-glycéro-3-phosphoéthanolamine (DSPE) est un phospholipide couramment utilisé dans la formulation de liposomes et autres nanovecteurs pour l’administration de médicaments. Il s’agit d’un composé biocompatible et biodégradable qui peut être fonctionnalisé avec diverses biomolécules pour améliorer ses propriétés. La DSPE est amphiphile, c’est-à-dire qu’elle possède à la fois des parties hydrophile (attirant l’eau) et hydrophobe (repoussant l’eau), ce qui en fait un composant idéal pour créer des bicouches lipidiques stables dans les liposomes .
Applications De Recherche Scientifique
DSPE has a wide range of applications in scientific research, including:
Chemistry: Used as a component in the synthesis of liposomes and other nanocarriers for drug delivery.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Utilized in the formulation of liposomal drugs for targeted drug delivery, improving the bioavailability and stability of therapeutic agents.
Industry: Applied in the production of cosmetics and personal care products, where it acts as an emulsifier and stabilizer
Mécanisme D'action
La DSPE exerce ses effets principalement grâce à sa capacité à former des bicouches lipidiques stables. Les queues hydrophobes de la DSPE interagissent les unes avec les autres, tandis que les groupes têtes hydrophiles interagissent avec l’environnement aqueux, créant une structure de bicouche stable. Cette propriété est cruciale pour la formation de liposomes, qui peuvent encapsuler des médicaments et les protéger de la dégradation. La DSPE peut également être fonctionnalisée avec des ligands de ciblage, permettant des interactions spécifiques avec des cibles moléculaires telles que les récepteurs de surface cellulaire .
Composés similaires :
1,2-dipalmitoyl-sn-glycéro-3-phosphoéthanolamine (DPPE) : Similaire à la DSPE mais avec de l’acide palmitique au lieu de l’acide stéarique.
1,2-dioléoyl-sn-glycéro-3-phosphoéthanolamine (DOPE) : Contient de l’acide oléique, ce qui la rend plus insaturée que la DSPE.
1,2-dimyristoyl-sn-glycéro-3-phosphoéthanolamine (DMPE) : Contient de l’acide myristique, qui a une chaîne carbonée plus courte que l’acide stéarique.
Unicité de la DSPE : La DSPE est unique en raison de ses longues chaînes d’acide stéarique, qui confèrent une plus grande stabilité aux bicouches lipidiques par rapport aux phospholipides à chaînes plus courtes. Cette stabilité est particulièrement bénéfique dans les applications d’administration de médicaments, où un temps de circulation prolongé et une efficacité d’encapsulation accrue sont souhaités .
Safety and Hazards
Orientations Futures
DSPE has been used in the development of mRNA-lipid nanoparticle COVID-19 vaccines . It plays a crucial role in forming the lipid nanoparticle to protect the mRNA, which is translated into proteins to fight against the virus . DSPE with attached polyethylene glycol (PEG), containing active carboxy N-Hydroxysuccinimide ester (NHS), is a linear heterobifunctional self-assembling reagent to prepare PEGylated liposomes or micelles .
Analyse Biochimique
Biochemical Properties
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine is a phosphoethanolamine (PE) lipid It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that it can be used in the synthesis of liposomes , which are often used to encapsulate and deliver substances in research settings . This suggests that it may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that it cannot sustain a lamellar form at pH values below approximately 8.5, the pKa of the ethanolamine moiety .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that it is a phosphoethanolamine (PE) lipid , suggesting that it may interact with enzymes or cofactors involved in phospholipid metabolism.
Transport and Distribution
It is known that it is a component of liposomes , suggesting that it may interact with transporters or binding proteins and may have effects on its localization or accumulation.
Subcellular Localization
It is known that it is a component of liposomes , suggesting that it may be directed to specific compartments or organelles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la DSPE implique généralement l’estérification de l’acide stéarique avec du glycérol, suivie de la phosphorylation du diglycéride résultant. Les conditions de réaction comprennent souvent l’utilisation de catalyseurs tels que l’acide sulfurique ou l’acide p-toluènesulfonique pour faciliter le processus d’estérification. L’étape de phosphorylation peut être réalisée en utilisant de l’oxychlorure de phosphore ou de l’acide phosphorique dans des conditions contrôlées de température et de pH .
Méthodes de production industrielle : Dans les milieux industriels, la DSPE est produite par des procédés d’estérification et de phosphorylation à grande échelle. La production implique l’utilisation d’acide stéarique et de glycérol de haute pureté, ainsi que des techniques de purification avancées pour garantir la qualité du produit final. Le processus est optimisé pour un rendement élevé et un minimum de sous-produits, ce qui le rend adapté aux applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : La DSPE subit diverses réactions chimiques, notamment :
Oxydation : La DSPE peut être oxydée pour former des peroxydes et d’autres produits de dégradation oxydative. Cette réaction est généralement catalysée par l’exposition à l’oxygène et à la lumière.
Hydrolyse : Les liaisons esters de la DSPE peuvent être hydrolysées en présence d’eau, conduisant à la formation d’acide stéarique et de dérivés du glycérol.
Réactifs et conditions communs :
Oxydation : Oxygène, lumière et catalyseurs métalliques.
Hydrolyse : Eau, conditions acides ou basiques.
Substitution : Amines, thiols et autres nucléophiles à des températures douces à modérées.
Principaux produits formés :
Oxydation : Peroxydes, aldéhydes et cétones.
Hydrolyse : Acide stéarique, glycérol et dérivés de l’acide phosphorique.
Substitution : Dérivés de DSPE fonctionnalisés avec diverses biomolécules.
4. Applications de la recherche scientifique
La DSPE a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme composant dans la synthèse de liposomes et autres nanovecteurs pour l’administration de médicaments.
Biologie : Employée dans l’étude des membranes cellulaires et des bicouches lipidiques en raison de sa nature amphiphile.
Médecine : Utilisée dans la formulation de médicaments liposomiques pour l’administration ciblée de médicaments, améliorant la biodisponibilité et la stabilité des agents thérapeutiques.
Industrie : Appliquée dans la production de cosmétiques et de produits de soins personnels, où elle agit comme émulsifiant et stabilisateur
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine can be achieved through a two-step process involving the synthesis of the intermediate 1,2-Distearoyl-sn-glycero-3-phosphate followed by the conversion of the phosphate group to an ethanolamine group.", "Starting Materials": [ "Stearic acid", "Glycerol", "Phosphorus oxychloride", "Triethylamine", "Ethanolamine" ], "Reaction": [ "Step 1: Synthesis of 1,2-Distearoyl-sn-glycero-3-phosphate", "1. Stearic acid is reacted with glycerol in the presence of a catalyst to produce 1,2-Distearoyl-sn-glycerol.", "2. The 1,2-Distearoyl-sn-glycerol is then reacted with phosphorus oxychloride and triethylamine to produce 1,2-Distearoyl-sn-glycero-3-phosphate.", "Step 2: Conversion of phosphate group to ethanolamine group", "1. The 1,2-Distearoyl-sn-glycero-3-phosphate is reacted with ethanolamine in the presence of a catalyst to produce 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine." ] } | |
| 1069-79-0 | |
Formule moléculaire |
C41H82NO8P |
Poids moléculaire |
748.1 g/mol |
Nom IUPAC |
2-azaniumylethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1 |
Clé InChI |
LVNGJLRDBYCPGB-LDLOPFEMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
Apparence |
Unit:100 mgSolvent:nonePurity:98+%Physical solid |
| 1069-79-0 | |
Description physique |
Solid |
Synonymes |
1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine 1,2-distearoylphosphatidylethanolamine 1,2-distearoylphosphatidylethanolamine, (+-)-isomer 1,2-distearoylphosphatidylethanolamine, (R)-isomer 1,2-distearoylphosphatidylethanolamine, (S)-isomer DC18PE distearoyl-L-phosphatidylethanolamine DSPE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)
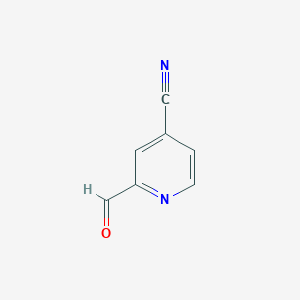


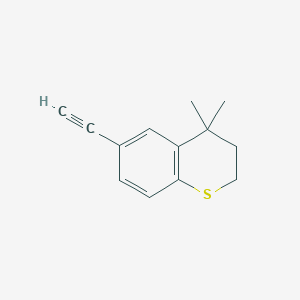

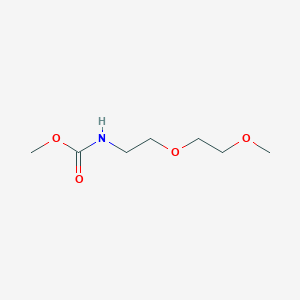
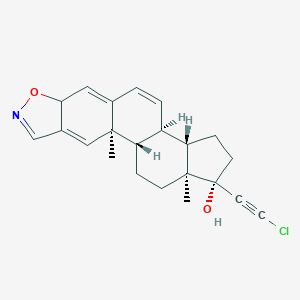
![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)



